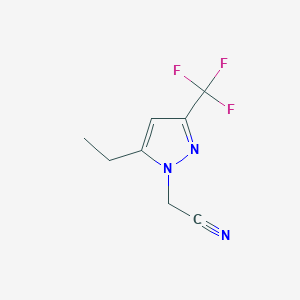

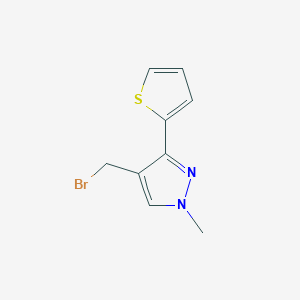

1-(2-叠氮乙基)-4-碘-5-甲基-3-(三氟甲基)-1H-吡唑

描述

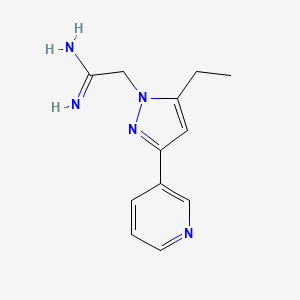

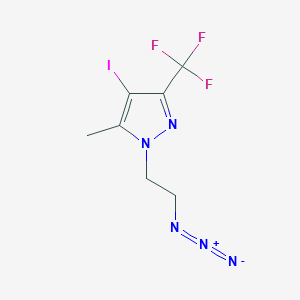

The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are used in various fields, including medicinal chemistry, due to their diverse biological activities.

Molecular Structure Analysis

The molecular structure of a similar compound, Benzene, 1-(2-azidoethyl)-3-(trifluoromethyl)-, contains total 23 bond(s); 15 non-H bond(s), 8 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 1 positively charged N .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrazole derivatives are known to participate in various chemical reactions. For instance, they can undergo C–H amination and alkene aziridination with organic azides under blue LED light (469 nm) irradiation .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For a similar compound, 1-(2-Azidoethyl)-2-(trifluoromethyl)benzene, the molecular formula is C9H8F3N3 and the average mass is 215.175 Da .科学研究应用

杂环的合成

有机叠氮化物,如所述化合物,在合成各种杂环化合物中起着关键作用。 它们可以进行一锅法多米诺反应,形成五元、六元或有机金属杂环体系及其稠合类似物 。叠氮基团的反应活性被用来创造复杂的结构,这些结构在药物和农药中至关重要。

催化

化合物中的叠氮基团可用于催化反应,特别是在有利于C−H和C-N键的化学选择性中 。这一特性对于开发有机合成中的新催化方法至关重要,有可能导致更高效和选择性地生产所需产物。

Ugi四组分反应

该化合物可以参与Ugi四组分反应(U-4CR),这是一种生成多样化分子库的强大工具 。该反应在药物发现中非常有价值,因为它允许快速合成多种肽模拟物和其他生物活性分子。

亲核加成反应

叠氮乙基侧链可以参与亲核加成反应,如Aza-Michael加成 。该反应在构建含氮化合物中是基础性的,含氮化合物在许多生物活性分子中普遍存在。

环加成反应

环加成反应,如[3+2]环加成,是该化合物应用的另一个领域 。这些反应对于构建五元环至关重要,五元环在各种天然产物和药物中很常见。

超分子组装

包括正在分析的叠氮化物在内的叠氮化物可用于超分子组装的形成 。这些结构在材料科学中具有潜在的应用,例如创建微孔网络,以及在医学中,例如用于输血的血液替代品。

光动力疗法

具有叠氮基团的化合物正在探索其在光动力疗法(PDT)中的应用 。PDT是一种使用光敏化合物产生活性氧物质来杀死癌细胞或病原体的治疗方法。

微生物光灭活

叠氮基团在光照射下的反应活性使其适合在微生物的光灭活中应用 。这种方法是各种行业消毒和灭菌过程的有希望的替代方案。

作用机制

Target of action

The compound contains a pyrazole ring, which is a common feature in many biologically active compounds . Pyrazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors, depending on their specific substitutions .

Pharmacokinetics

The compound contains an azide group, which could potentially be metabolized in the body to produce nitrogen gas . The presence of the trifluoromethyl group might also influence the compound’s pharmacokinetic properties, as trifluoromethylated compounds are often more lipophilic and thus may have better membrane permeability .

Action environment

Environmental factors such as pH and temperature could influence the compound’s stability and activity. For example, azide groups can be unstable and potentially explosive under certain conditions .

安全和危害

属性

IUPAC Name |

1-(2-azidoethyl)-4-iodo-5-methyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3IN5/c1-4-5(11)6(7(8,9)10)14-16(4)3-2-13-15-12/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHJHPGSFOBHTQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCN=[N+]=[N-])C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3IN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

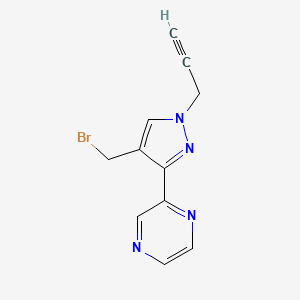

![2-(6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1483587.png)